molecular formula C12H13N3O B2592660 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 23890-08-6

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B2592660
CAS RN: 23890-08-6
M. Wt: 215.256
InChI Key: RCSJQQFWHWWMMN-MDWZMJQESA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O . It is a white solid that dissolves well in polar organic solvents . This compound belongs to the class of organic compounds known as phenylpyrazoles .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring bound to a phenyl group . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles, including 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including condensation with hydroxylamine to form oximes .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a beige to buff powder . It has a molecular weight of 200.24 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Sonogashira-Type Reactions : This compound has been used as a precursor in Sonogashira-type cross-coupling reactions to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates have been further processed to create 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Grignard Reagent Addition : It's also involved in reactions with Grignard reagents to produce pH-sensitive spin probes, indicating its use in creating compounds for biochemical studies (Kirilyuk et al., 2003).

  • Vilsmeier-Haak Formylation : The compound has been synthesized through formylation reactions, highlighting its accessibility for further chemical transformations (Attaryan et al., 2006).

  • Oxidation Reactions : Oxidation processes have led to the creation of dimerized nitrile oxides, demonstrating the compound's role in facilitating complex synthesis routes (Prakash & Pannu, 2007).

Applications in Material Science and Heterocyclic Chemistry

  • Synthesis of Pyrazolo[4,3-c]pyridines : The compound is used to synthesize trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its importance in creating molecules with potential applications in materials science (Palka et al., 2014).

  • Formation of Azo and Bisazo Dyes : Research has also focused on the synthesis of azo and bisazo dyes from pyrazolone derivatives, indicating its utility in dye manufacturing and possibly organic electronics (Bagdatli & Ocal, 2012).

Antimicrobial Studies

  • Antimicrobial Compound Synthesis : The compound serves as a precursor in synthesizing chalcones, pyrazolinyl-pyrazoles, and other derivatives with significant antimicrobial activities, highlighting its potential in developing new pharmaceutical agents (Ramadan et al., 2018).

Mechanism of Action

While the specific mechanism of action for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is not mentioned in the search results, pyrazole derivatives are known to show anticancer activity due to their inhibition of various targets such as topoisomerase II .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

(NE)-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-12(8-13-16)10(2)15(14-9)11-6-4-3-5-7-11/h3-8,16H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSJQQFWHWWMMN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

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